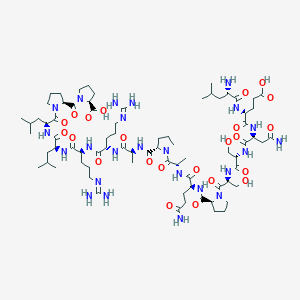

L-Proline,L-leucyl-L-a-glutamyl-L-asparaginyl-L-seryl-L-seryl-L-prolyl-L-glutaminyl-L-alanyl-L-prolyl-L-alanyl-L-arginyl-L-arginyl-L-leucyl-L-leucyl-L-prolyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

BigLEN is a neuropeptide derived from the larger precursor protein proSAAS. It is known for its role in regulating feeding behavior and metabolism. BigLEN interacts with the G protein-coupled receptor 171 (GPR171), which has been identified as its receptor. This interaction plays a significant role in various physiological processes, including anxiety-like behavior and contextual fear conditioning .

Preparation Methods

BigLEN can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Chemical Reactions Analysis

BigLEN undergoes various chemical reactions, primarily involving its interaction with GPR171. The binding of BigLEN to GPR171 leads to the activation of intracellular signaling pathways, including the release of intracellular calcium ions. This interaction is crucial for its role in regulating feeding behavior and metabolism . Common reagents used in these reactions include calcium ion indicators and other signaling pathway modulators.

Scientific Research Applications

BigLEN has several scientific research applications, particularly in the fields of neuroscience and pharmacology. It has been studied for its role in regulating feeding behavior, anxiety-like behavior, and contextual fear conditioning. Researchers have used BigLEN to investigate the mechanisms underlying these behaviors and to identify potential therapeutic targets for treating psychiatric disorders . Additionally, BigLEN has been used in studies exploring the regulation of food intake and metabolism .

Mechanism of Action

BigLEN exerts its effects by binding to the G protein-coupled receptor 171 (GPR171). This binding activates intracellular signaling pathways, including the release of intracellular calcium ions. The activation of GPR171 by BigLEN leads to various physiological responses, such as changes in feeding behavior and metabolism. The molecular targets involved in this process include the hypothalamus and the basolateral amygdala, which are brain regions associated with feeding and anxiety-like behaviors .

Comparison with Similar Compounds

BigLEN is unique in its specific interaction with GPR171. Similar neuropeptides, such as neuropeptide Y and ghrelin, also play roles in regulating feeding behavior and metabolism, but they interact with different receptors and signaling pathways. For example, neuropeptide Y interacts with Y receptors, while ghrelin interacts with the growth hormone secretagogue receptor. These differences highlight the unique role of BigLEN in modulating feeding behavior and metabolism through its interaction with GPR171 .

Properties

Molecular Formula |

C76H128N24O23 |

|---|---|

Molecular Weight |

1746.0 g/mol |

IUPAC Name |

(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C76H128N24O23/c1-37(2)31-42(77)60(108)89-46(22-24-58(105)106)64(112)93-48(34-57(79)104)66(114)95-50(35-101)67(115)96-51(36-102)72(120)98-28-12-18-53(98)69(117)91-45(21-23-56(78)103)61(109)87-41(8)70(118)97-27-11-17-52(97)68(116)86-40(7)59(107)88-43(15-9-25-84-75(80)81)62(110)90-44(16-10-26-85-76(82)83)63(111)92-47(32-38(3)4)65(113)94-49(33-39(5)6)71(119)99-29-13-19-54(99)73(121)100-30-14-20-55(100)74(122)123/h37-55,101-102H,9-36,77H2,1-8H3,(H2,78,103)(H2,79,104)(H,86,116)(H,87,109)(H,88,107)(H,89,108)(H,90,110)(H,91,117)(H,92,111)(H,93,112)(H,94,113)(H,95,114)(H,96,115)(H,105,106)(H,122,123)(H4,80,81,84)(H4,82,83,85)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-/m0/s1 |

InChI Key |

IPOOBASOJFKEAK-GTJGPZIJSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(19S)-19-ethyl-19-hydroxy-10-[2-(propan-2-ylamino)ethyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione;phosphoric acid](/img/structure/B10788125.png)

![(2S)-N-[(2S)-1-[[(3R,4S,5S)-1-[2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide](/img/structure/B10788133.png)

![2-(3-Chloro-4-fluorophenyl)-N-(1-methylethyl)-6-[3-(4-morpholinyl)propoxy]-4-oxo-pyrido[2,3-d]pyrimidine-3(4H)-acetamidehydrochloride](/img/structure/B10788168.png)

![2-[4-[(1R,2R,4S,5S)-2,4-bis(diaminomethylideneamino)-5-[4-(diaminomethylideneamino)phenoxy]cyclohexyl]oxyphenyl]guanidine](/img/structure/B10788176.png)

![5-methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine;hydrochloride](/img/structure/B10788181.png)

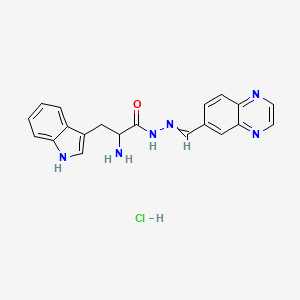

![2-amino-3-(1H-indol-3-yl)-N-[(Z)-quinoxalin-6-ylmethylideneamino]propanamide;hydrochloride](/img/structure/B10788203.png)

![disodium;2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioate](/img/structure/B10788210.png)

![5-[(3-chloro-2-fluorophenyl)methylsulfanyl]-7-[[(2S)-1-hydroxypropan-2-yl]amino]-3H-[1,3]thiazolo[4,5-d]pyrimidin-2-one](/img/structure/B10788214.png)

![2-[(2H-benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol](/img/structure/B10788218.png)